

Spectroscopic data of 2-Hydroxybutanamide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: 2-Hydroxybutanamide

Cat. No.: B3417655

Get Quote

Spectroscopic Data of 2-Hydroxybutanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2- Hydroxybutanamide**. Due to the limited availability of experimentally derived public data, this document presents a combination of predicted and theoretical spectroscopic information. It is intended to serve as a valuable resource for researchers and scientists in the field of drug development and chemical analysis.

Chemical Structure and Properties

• IUPAC Name: 2-hydroxybutanamide[1]

Molecular Formula: C₄H₉NO₂[1]

Molecular Weight: 103.12 g/mol [1]

• CAS Number: 1113-58-2[1]

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule. The table below lists the predicted mass-to-charge ratios (m/z) for various adducts of **2-Hydroxybutanamide**.

Adduct	Predicted m/z
[M+H] ⁺	104.0706
[M+Na] ⁺	126.0526
[M-H] ⁻	102.0560
[M+NH ₄] ⁺	121.0972
[M+K] ⁺	142.0265
[M+H-H ₂ O] ⁺	86.0606

Table 1: Predicted mass spectrometry data for **2-Hydroxybutanamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Although experimental spectra for **2-Hydroxybutanamide** are not readily available in public databases, the following tables outline the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the known chemical environment of the protons and carbons in the molecule.

3.1. Predicted ¹H NMR Data

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) in Hz
H-1 (CH ₃)	0.9 - 1.0	Triplet (t)	7.0 - 8.0
H-2 (CH ₂)	1.6 - 1.8	Multiplet (m)	-
H-3 (CH)	4.0 - 4.2	Triplet (t) or Doublet of Doublets (dd)	5.0 - 7.0
H-4 (OH)	2.0 - 4.0 (variable)	Broad Singlet (br s)	-
H-5 (NH ₂)	6.5 - 7.5 (variable)	Broad Singlet (br s)	-

Table 2: Predicted ¹H NMR data for **2-Hydroxybutanamide**. Chemical shifts are referenced to TMS at 0.00 ppm.

3.2. Predicted ¹³C NMR Data

Carbon Assignment	Predicted Chemical Shift (ppm)	
C-1 (CH ₃)	10 - 15	
C-2 (CH ₂)	25 - 35	
C-3 (CH-OH)	70 - 80	
C-4 (C=O)	175 - 185	

Table 3: Predicted ¹³C NMR data for **2-Hydroxybutanamide**. Chemical shifts are referenced to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for **2-Hydroxybutanamide**.

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
O-H (Alcohol)	3550 - 3200	Strong, Broad
N-H (Amide)	3500 - 3300	Medium, Broad (two bands for primary amide)
C-H (Alkyl)	2950 - 2850	Medium to Strong
C=O (Amide I)	1690 - 1630	Strong
N-H bend (Amide II)	1650 - 1550	Medium
C-O (Alcohol)	1260 - 1000	Strong

Table 4: Predicted IR absorption bands for **2-Hydroxybutanamide**.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like **2-Hydroxybutanamide**.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry 5 mm NMR tube.[2][3] For ¹³C NMR, a higher concentration of 50-100 mg may be required.[2] Ensure the sample is fully dissolved and free of any particulate matter.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
- Data Acquisition: Acquire ¹H and ¹³C spectra at room temperature. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
- Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

5.2. Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
 - Solid (KBr pellet): Grind a small amount of the solid sample with dry potassium bromide
 (KBr) and press the mixture into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
 A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

5.3. Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water).
- Instrumentation: Employ a high-resolution mass spectrometer (e.g., TOF, Orbitrap, or FT-ICR) equipped with an appropriate ionization source such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum in either positive or negative ion mode, depending on the analyte's properties.
- Data Analysis: The resulting spectrum displays the relative abundance of ions as a function
 of their mass-to-charge ratio (m/z). The accurate mass measurements are used to determine
 the elemental composition.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an unknown compound using spectroscopic techniques.

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-Hydroxybutanamide | C4H9NO2 | CID 10197643 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- To cite this document: BenchChem. [Spectroscopic data of 2-Hydroxybutanamide (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3417655#spectroscopic-data-of-2-hydroxybutanamide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com